(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Overview
Description
“(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride” is an organic compound with the CAS Number: 2059988-98-4 . It has a molecular weight of 227.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2S.2ClH/c8-3-6-4-10-7 (9-6)5-1-2-5;;/h4-5H,1-3,8H2;2*1H
. This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Molecular Structure
The chemical synthesis and molecular structure of compounds related to (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride have been explored in several studies. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative designed to stabilize parallel turn conformations, utilized a [1,3]-dipolar cycloaddition reaction (Bucci et al., 2018). Similarly, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one employed a cost-effective, one-pot interaction of various compounds, demonstrating the utility of such structures in synthesizing potentially biologically active molecules (Sydorenko et al., 2022).
Antimicrobial and Antifungal Applications
A range of compounds similar to this compound have been assessed for their antimicrobial and antifungal properties. For example, novel urea and thiourea derivatives of a similar compound showed good in vitro antibacterial activity against various strains of bacteria and exhibited high antifungal activity (Vedavathi et al., 2017). This highlights the potential of such compounds in addressing various microbial challenges.
Potential in Cancer Research
Compounds with structures analogous to this compound have shown promise in cancer research. For example, certain N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via a one-pot reaction, exhibited notable cytotoxic activity against various cancer cell lines (Ramazani et al., 2014). This suggests that similar compounds might have potential applications in oncology.
Serotonin 2C Agonist Development
A compound similar in structure, designed as a selective serotonin 2C agonist, has been synthesized and evaluated biologically. This study demonstrates the potential use of such compounds in developing novel treatments for neurological or psychiatric conditions (Cheng et al., 2015).
Synthesis of Novel Bi-Heterocycles
Research into bi-heterocyclic hybrid molecules, incorporating structures similar to this compound, has been conducted, highlighting their potential applications in developing new chemical entities with diverse biological activities (Abbasi et al., 2019).
Properties
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-3-6-4-10-7(9-6)5-1-2-5;;/h4-5H,1-3,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNISBPYRRGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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